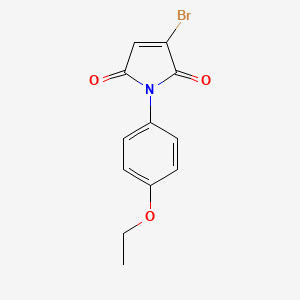

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Descripción general

Descripción

“3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C12H10BrNO3 . It has a molecular weight of 296.12 g/mol . The IUPAC name for this compound is 3-bromo-1-(4-ethoxyphenyl)pyrrole-2,5-dione .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione” include a molecular weight of 296.12 g/mol, a topological polar surface area of 46.6 Ų, and a complexity of 359 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

- Experimental Conditions: Reactions typically involve catalysis and may require specific temperatures and solvents to facilitate the process. Results Summary: The synthesis of indole derivatives leads to compounds with various biologically vital properties, including potential therapeutic applications .

Development of Pharmacophores

- Design and Synthesis: Utilizing the compound to construct pharmacophores involves careful design and synthesis, often using computational models to predict activity. Results Summary: The development of new pharmacophores can lead to the discovery of novel drugs with improved efficacy and reduced side effects .

- In Vivo Testing: Testing the efficacy of derivatives in animal models, such as albino rats, to assess anti-inflammatory properties. Results Summary: Some derivatives have shown effectiveness against inflammation, indicating the potential for this compound in anti-inflammatory drug development .

Antimicrobial Agents

Scientific Field

- Cell Line Experiments: Testing the compound’s derivatives on various cancer cell lines to determine cytotoxicity. Results Summary: Certain derivatives may exhibit cytotoxic effects on cancer cells, providing a pathway for the development of new cancer therapies .

Material Science

Scientific Field

- Conditions: Specific conditions are required for the reaction, which may include temperature control and the presence of a catalyst. Results Summary: The method allows for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in synthetic chemistry .

Alkaloid Synthesis

- Synthetic Pathways: Employing the compound in the construction of complex alkaloid structures. Results Summary: The synthesis of these alkaloids can lead to the discovery of new drugs and understanding of biological processes .

- In Vivo Experiments: Testing the efficacy of the compound’s derivatives in reducing inflammation in animal models. Results Summary: Some derivatives have shown promising results in reducing inflammation, indicating potential for therapeutic use .

Synthesis of Pyridine Derivatives

- Conditions: The reaction may involve C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in a metal-free environment. Results Summary: The synthesis of pyridine derivatives expands the range of potential applications in medicinal chemistry due to their biological and therapeutic value .

Propiedades

IUPAC Name |

3-bromo-1-(4-ethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-9-5-3-8(4-6-9)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREKWVBIXGJZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

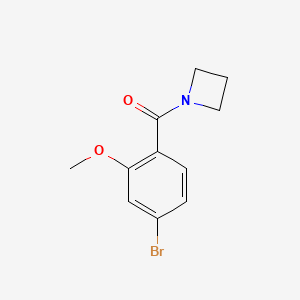

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)

![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)